Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of imidazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors
Formation of Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization with a suitable aldehyde.
Introduction of Thiophene Moiety: The thiophene ring can be introduced through a cyclization reaction involving a diene and a sulfur source.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene moiety can participate in electron transfer reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of imidazole and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The chemical formula is C19H19N3O3S2, and it possesses multiple functional groups that contribute to its reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. For instance, derivatives of ethyl 2-(1H-benzimidazol-2-yl)acetate have shown promising results against various cancer cell lines. Notably:
- IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 23.2 to 49.9 µM , indicating substantial cytotoxicity against cancer cells .
- Mechanism of Action : The benzimidazole scaffold is believed to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Various studies have assessed its efficacy against bacterial and fungal strains:
- In Vitro Studies : Compounds with similar structures demonstrated significant antimicrobial activity, with some exhibiting good radical scavenging activity and iron ion chelation capabilities .
- Screening Results : The newly synthesized derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad spectrum of antimicrobial action .
Other Biological Activities
In addition to antitumor and antimicrobial properties, related compounds have been evaluated for other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown moderate inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes .
- Neuroprotective Potential : Certain compounds within this chemical class have been investigated for their ability to inhibit acetylcholinesterase (AChE), indicating potential use in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Compound Reference | IC50 Range (µM) | Remarks |
---|---|---|---|
Antitumor | Ethyl 2-(1H-benzimidazol-2-yl)acetate | 23.2 - 49.9 | Effective against various cancer cell lines |
Antimicrobial | Various Derivatives | - | Significant activity against bacteria/fungi |
Anti-inflammatory | COX Inhibition Studies | 0.52 - 22.25 | Moderate inhibition observed |
Neuroprotective | AChE Inhibition Studies | - | Potential use in neurodegenerative diseases |
Case Study Example
A study conducted by Mohareb et al. synthesized several derivatives from ethyl 2-(1H-benzimidazol-2-yl)acetate and evaluated their antitumor activities against three different cancer cell lines. The findings indicated that certain modifications to the benzimidazole structure significantly enhanced anticancer potency, with some compounds showing higher efficacy than established chemotherapeutics .
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-25-18(24)16-11-6-5-9-14(11)27-17(16)22-15(23)10-26-19-20-12-7-3-4-8-13(12)21-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
BRRHLKWSHJNQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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